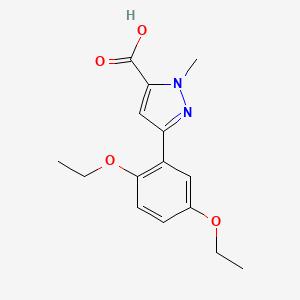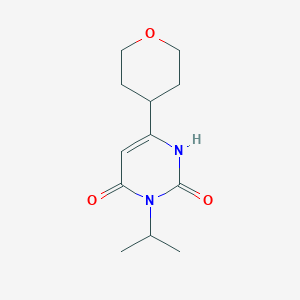
3-(2,5-diethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
説明
3-(2,5-Diethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, commonly referred to as DMPPCA, is an organic compound with a wide range of applications in scientific research. Its properties make it a versatile tool for investigating biological systems, and it has been used to study the effects of various compounds on cellular processes.
科学的研究の応用
DMPPCA has been used in a variety of scientific research applications, including studies of the effects of various compounds on cellular processes. It has been used to study the effects of drugs on the nervous system, as well as the effects of various hormones on cell growth and development. DMPPCA has also been used to study the effects of environmental pollutants on cellular processes, and to investigate the effects of various metals on cellular metabolism.
作用機序
The mechanism of action of DMPPCA is not yet fully understood, but it is believed to act as an inhibitor of certain enzymes, such as those involved in the metabolism of fatty acids and cholesterol. It is also believed to inhibit the activity of certain proteins involved in cell signaling pathways.
Biochemical and Physiological Effects
DMPPCA has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce cholesterol levels, reduce inflammation, and improve insulin sensitivity. It has also been shown to reduce the risk of certain types of cancer, and to protect against oxidative damage.
実験室実験の利点と制限
One of the advantages of using DMPPCA in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of experiments. However, it is important to note that DMPPCA is not without its limitations. For example, it is not very soluble in water, and it can be difficult to control the concentration of the compound in solution.
将来の方向性
Given the wide range of applications and potential benefits of DMPPCA, there are many potential future directions for research and development. For example, further research could be conducted to better understand the mechanism of action of DMPPCA and how it affects various cellular processes. Additionally, further studies could be conducted to investigate the potential therapeutic applications of DMPPCA, such as its use in the treatment of certain diseases. Finally, further research could be conducted to investigate the potential environmental and safety implications of using DMPPCA in laboratory experiments.
特性
IUPAC Name |
5-(2,5-diethoxyphenyl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-4-20-10-6-7-14(21-5-2)11(8-10)12-9-13(15(18)19)17(3)16-12/h6-9H,4-5H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTTWTLVBPJROP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)C2=NN(C(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-diethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(azidomethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491671.png)
![1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491672.png)
![7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491673.png)
![7-(azidomethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491674.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1491677.png)
![7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491679.png)
![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1491680.png)
![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1491682.png)

![5-(Prop-2-yn-1-yl)-2-(thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1491685.png)

![6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1491689.png)

